3-bromocyclohex-2-en-1-ol
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Overview
Description
3-Bromocyclohex-2-en-1-ol is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexenol, featuring a bromine atom attached to the third carbon of the cyclohexene ring and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromocyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclohex-2-en-1-ol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity for the allylic bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for consistent product quality and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
3-Bromocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-bromocyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to form cyclohex-2-en-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form cyclohex-2-en-1-ol or with amines to form corresponding amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperatures.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Nucleophiles (OH-, NH3), solvents like ethanol or water, moderate temperatures.
Major Products Formed
Oxidation: 3-Bromocyclohex-2-en-1-one.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Cyclohex-2-en-1-ol, various amines.
Scientific Research Applications
3-Bromocyclohex-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for the exploration of new drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It is used in the development of new materials and chemical processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of 3-bromocyclohex-2-en-1-ol depends on its specific application. In organic synthesis, it acts as a building block, undergoing various reactions to form more complex structures. In biological systems, its bromine atom and hydroxyl group can interact with molecular targets such as enzymes, potentially inhibiting their activity or altering their function. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group, which can affect its interactions with other molecules.
Comparison with Similar Compounds
3-Bromocyclohex-2-en-1-ol can be compared with other brominated cyclohexene derivatives, such as:
3-Bromocyclohex-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
3-Chlorocyclohex-2-en-1-ol: Similar structure but with a chlorine atom instead of a bromine atom, resulting in different chemical properties and reactivity.
Cyclohex-2-en-1-ol: Lacks the bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of a bromine atom and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
109380-09-8 |
---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
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